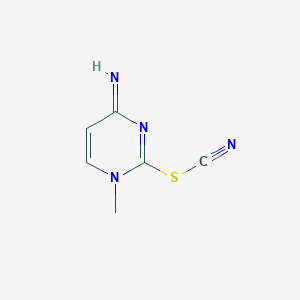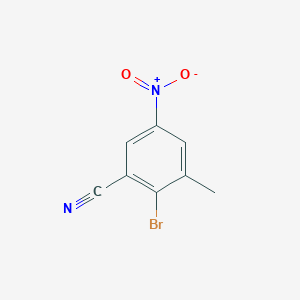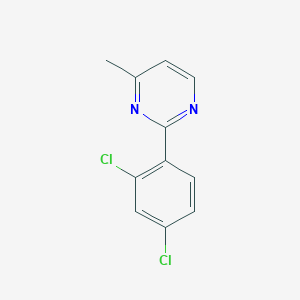
2-(2,4-Dichlorophenyl)-4-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenyl)-4-methylpyrimidine is an organic compound characterized by a pyrimidine ring substituted with a 2,4-dichlorophenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Aromatic Substitution: : The synthesis of 2-(2,4-Dichlorophenyl)-4-methylpyrimidine typically begins with the preparation of 2,4-dichlorophenylamine. This intermediate can be synthesized through the chlorination of aniline. The 2,4-dichlorophenylamine is then reacted with a suitable pyrimidine precursor under conditions that promote nucleophilic aromatic substitution.
-
Cyclization Reactions: : Another method involves the cyclization of appropriate precursors. For instance, a 2,4-dichlorobenzaldehyde can be reacted with a guanidine derivative to form the pyrimidine ring, followed by methylation at the 4-position.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and cyclization processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : 2-(2,4-Dichlorophenyl)-4-methylpyrimidine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
-
Reduction: : Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyrimidine derivatives.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions. Common reagents include nucleophiles like amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(2,4-Dichlorophenyl)-4-methylpyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its chemical stability and reactivity make it suitable for applications in the manufacture of polymers, coatings, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 2-(2,4-Dichlorophenyl)-4-methylpyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Dichlorophenyl)-4-ethylpyrimidine: Similar structure with an ethyl group instead of a methyl group.
2-(2,4-Dichlorophenyl)-4-phenylpyrimidine: Contains a phenyl group at the 4-position.
2-(2,4-Dichlorophenyl)-4-chloropyrimidine: Substituted with a chlorine atom at the 4-position.
Uniqueness
2-(2,4-Dichlorophenyl)-4-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dichlorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H8Cl2N2 |
|---|---|
Molekulargewicht |
239.10 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenyl)-4-methylpyrimidine |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-4-5-14-11(15-7)9-3-2-8(12)6-10(9)13/h2-6H,1H3 |
InChI-Schlüssel |
DYDONQUWMGPPNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC=C1)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


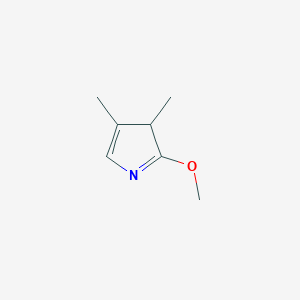
![benzyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-(2H-tetrazol-5-ylamino)hexyl]carbamate](/img/structure/B13110531.png)
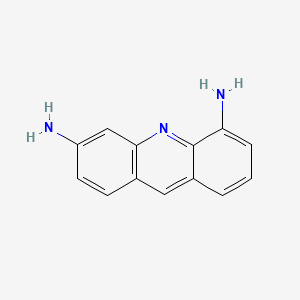
![Imidazo[2,1-c][1,2,4]triazine](/img/structure/B13110545.png)
![4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B13110554.png)
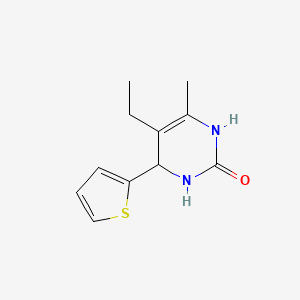

![(3aR,7aR)-methyl2-benzyl-5-(2,2,2-trifluoroacetyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B13110573.png)
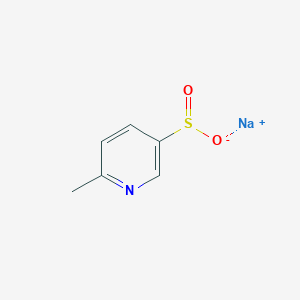

![4-Chloro-2-(2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-ylidene)-3-oxobutanenitrile](/img/structure/B13110590.png)
